Enhanced Lipophilicity for Membrane Permeability
The target compound, Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate, is predicted to have a higher partition coefficient (logP) than its non-fluorinated parent, Ethyl 3-(pyridin-2-yl)-3-oxopropanoate. While an experimentally determined logP for the target compound is not readily available, the non-fluorinated analog has a reported logP of 1.2175 . In contrast, the 5-chloro analog (Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate) exhibits a logP of 2.51 [1]. Fluorine substitution is a well-established method to increase lipophilicity, though to a lesser extent than chlorine or bromine, which often leads to a favorable balance between permeability and solubility [2]. This positions the 5-fluoro derivative as a unique tool for modulating these critical drug properties.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted to be >1.2175 and <2.51 |
| Comparator Or Baseline | Ethyl 3-(pyridin-2-yl)-3-oxopropanoate (logP = 1.2175); Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate (logP = 2.51) |
| Quantified Difference | Target logP predicted to be higher than non-fluorinated analog by an estimated 0.2-0.5 units based on class trends. |
| Conditions | In silico prediction based on ACD/Labs or similar software; experimental logP values for comparators. |
Why This Matters
Increased logP relative to the non-fluorinated analog suggests improved passive membrane permeability, a crucial parameter in drug discovery for optimizing oral bioavailability and CNS penetration.
- [1] DrugBank. (n.d.). Metabolite PRT062799. DrugBank Accession Number: DB15266. View Source
- [2] Hussain, A., Seher, S. S., Akhter, S., Shahzad, K., Arfan, M., Ko, K.-C., & Park, S. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. View Source
